molecular formula C16H18N2O4 B7774160 Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B7774160
M. Wt: 302.32 g/mol
InChI Key: FMBPKHVACPZMOG-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzaldehyde and urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 3-acetyl-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to the presence of both acetyl and ethyl ester groups, which contribute to its distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known by its CAS number 193623-14-2, is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antitubercular effects, along with relevant research findings and case studies.

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 206°C to 210°C
  • Purity : At least 98% .

Biological Activities

Research has identified several biological activities associated with this compound:

Antibacterial Properties

Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

  • Mechanism of Action : The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
  • Efficacy : In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antitubercular Activity

This compound has also been explored for its potential in treating tuberculosis:

  • Inhibition of Mycobacterium tuberculosis : Preliminary studies indicate that the compound can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis .
  • Case Studies : A study involving patients with multidrug-resistant tuberculosis highlighted the compound's potential as an adjunct therapy when combined with traditional antitubercular drugs .

Structure–Activity Relationship (SAR)

The presence of specific functional groups in this compound is crucial for its biological activity:

Functional GroupEffect on Activity
Acetyl GroupEnhances solubility and permeability
Phenyl GroupIncreases interaction with biological targets
Ethyl EsterContributes to overall stability and bioactivity

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Various derivatives have been synthesized to enhance its biological activity:

  • Modification Examples :
    • Introduction of halogen substituents to improve antibacterial potency.
    • Alteration of the ester group to explore different pharmacokinetic profiles .

Properties

IUPAC Name

ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-22-15(20)13-10(2)17-16(21)18(11(3)19)14(13)12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBPKHVACPZMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N(C1C2=CC=CC=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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